molecular formula C11H7F3N2O3S B7935030 2-((4-(Trifluoromethoxy)phenyl)amino)thiazole-5-carboxylic acid

2-((4-(Trifluoromethoxy)phenyl)amino)thiazole-5-carboxylic acid

Cat. No.: B7935030
M. Wt: 304.25 g/mol
InChI Key: DMVMOVSDOIHUGP-UHFFFAOYSA-N
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Description

2-((4-(Trifluoromethoxy)phenyl)amino)thiazole-5-carboxylic acid is a complex organic compound characterized by its trifluoromethoxy group and thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Trifluoromethoxy)phenyl)amino)thiazole-5-carboxylic acid typically involves multiple steps. One common approach is the reaction of 4-(trifluoromethoxy)aniline with thiazole-5-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Trifluoromethoxy)phenyl)amino)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form thiazole-5-carboxylic acid derivatives.

  • Reduction: : Reduction reactions can be performed to modify the trifluoromethoxy group.

  • Substitution: : Substitution reactions at the phenyl ring can introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized thiazole derivatives, reduced trifluoromethoxy compounds, and substituted phenyl derivatives.

Scientific Research Applications

2-((4-(Trifluoromethoxy)phenyl)amino)thiazole-5-carboxylic acid has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : The compound can be used in biological studies to investigate its interaction with various biomolecules.

  • Medicine: : It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: : The compound's unique properties make it valuable in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 2-((4-(Trifluoromethoxy)phenyl)amino)thiazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The thiazole ring plays a crucial role in the compound's stability and reactivity.

Comparison with Similar Compounds

2-((4-(Trifluoromethoxy)phenyl)amino)thiazole-5-carboxylic acid is unique due to its trifluoromethoxy group and thiazole ring. Similar compounds include:

  • 4-(Trifluoromethoxy)aniline: : Lacks the thiazole ring.

  • Thiazole-5-carboxylic acid: : Lacks the trifluoromethoxy group.

  • 2-(Trifluoromethyl)phenol: : Similar trifluoromethyl group but different structure.

Properties

IUPAC Name

2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O3S/c12-11(13,14)19-7-3-1-6(2-4-7)16-10-15-5-8(20-10)9(17)18/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVMOVSDOIHUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=C(S2)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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